molecular formula C21H19BrN2O3 B243853 4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide

4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide

Cat. No. B243853
M. Wt: 427.3 g/mol
InChI Key: QUKAYONYRVXMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide, also known as BPN, is a chemical compound that belongs to the class of naphthalene carboxamides. It is a potent and selective inhibitor of the enzyme, fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endogenous cannabinoids. BPN has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression.

Mechanism of Action

4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide acts as a competitive and reversible inhibitor of FAAH, which is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, 4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide increases the levels of endocannabinoids in the body, leading to the activation of cannabinoid receptors and downstream signaling pathways. This results in the modulation of various physiological processes, including pain perception, inflammation, mood, and appetite.
Biochemical and Physiological Effects:
4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide has been shown to have potent analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. It has been demonstrated to reduce pain sensitivity in models of acute and chronic pain, as well as to attenuate inflammation in models of arthritis and colitis. 4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide has also been shown to reduce anxiety-like behavior and improve mood in models of stress and depression. These effects are thought to be mediated by the activation of cannabinoid receptors and the modulation of neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide has several advantages as a tool compound for scientific research. It is highly selective for FAAH, with minimal off-target effects on other enzymes or receptors. It is also stable and soluble in a variety of solvents, making it easy to use in in vitro and in vivo experiments. However, 4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide has some limitations, including its relatively low potency compared to other FAAH inhibitors and its potential for non-specific binding to proteins and membranes. These factors should be taken into consideration when designing experiments using 4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide.

Future Directions

There are several future directions for the study of 4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide and its potential therapeutic applications. One area of research is the development of more potent and selective FAAH inhibitors with improved pharmacokinetic properties. Another area is the investigation of the role of endocannabinoids and FAAH in diseases such as cancer, epilepsy, and obesity, and the potential for 4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide and other FAAH inhibitors as therapeutic agents. Additionally, the use of 4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide as a tool compound for the study of cannabinoid receptors and other signaling pathways in the brain and peripheral tissues is an area of active research.

Synthesis Methods

The synthesis of 4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide involves a multi-step process, starting with the reaction of 2-naphthoyl chloride with 4-bromo-3-methoxyaniline to form 4-bromo-3-methoxy-N-(2-naphthoyl)aniline. This intermediate is then reacted with propanoyl chloride to form 4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide. The purity and yield of 4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide can be improved by recrystallization and chromatography techniques.

Scientific Research Applications

4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide has been widely used as a tool compound in scientific research to investigate the role of endocannabinoids in various physiological and pathological processes. It has been shown to increase the levels of endocannabinoids in the brain and peripheral tissues, leading to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. 4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide has also been used to study the pharmacology of FAAH and its potential as a therapeutic target in diseases such as cancer, epilepsy, and obesity.

properties

Molecular Formula

C21H19BrN2O3

Molecular Weight

427.3 g/mol

IUPAC Name

4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C21H19BrN2O3/c1-3-18(25)23-14-8-10-15(11-9-14)24-21(26)17-12-13-6-4-5-7-16(13)19(22)20(17)27-2/h4-12H,3H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

QUKAYONYRVXMGK-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.